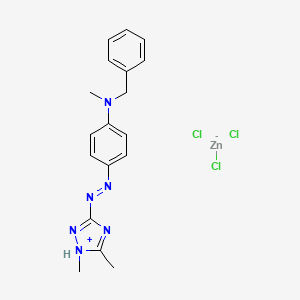
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) is a complex organic-metal salt compound. It is known for its unique structure, which includes a triazolium ring and a trichlorozincate anion. This compound has various applications in scientific research, particularly in the fields of chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves several steps. The primary synthetic route includes the reaction of dimethyl-1H-1,2,4-triazole with 4-(methyl(phenylmethyl)amino)benzene diazonium salt in the presence of zinc chloride. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo group.
Substitution: The triazolium ring can participate in substitution reactions, where different substituents can replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic-metal compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves its interaction with specific molecular targets. The triazolium ring and the azo group play crucial roles in its activity. The compound can interact with various enzymes and proteins, affecting their function and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, tetrachlorozincate(2-)
- 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, dichlorozincate(1-)
These compounds share similar structures but differ in the number and type of anions present. The unique properties of 1H-1,2,4-Triazolium, dimethyl-3-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) make it particularly useful in specific applications .
Eigenschaften
CAS-Nummer |
52769-39-8 |
|---|---|
Molekularformel |
C18H21N6.Cl3Zn C18H21Cl3N6Zn |
Molekulargewicht |
493.1 g/mol |
IUPAC-Name |
N-benzyl-4-[(1,5-dimethyl-1H-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C18H20N6.3ClH.Zn/c1-14-19-18(22-24(14)3)21-20-16-9-11-17(12-10-16)23(2)13-15-7-5-4-6-8-15;;;;/h4-12H,13H2,1-3H3;3*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
UJMDVTKFXQDFKJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NC(=N[NH+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
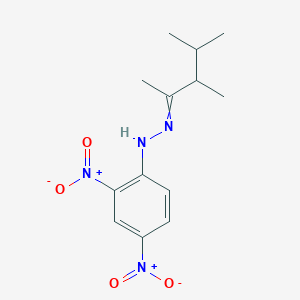

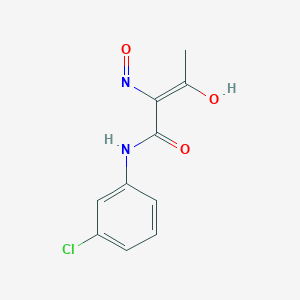

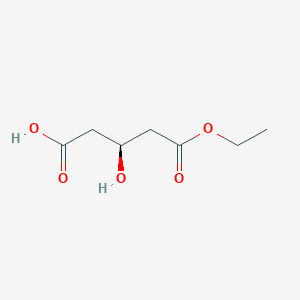
![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
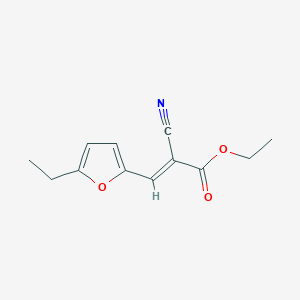
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)



